6-(2,2-Dichloroacetamido)chrysene

Description

Molecular Formula and Isomeric Variants

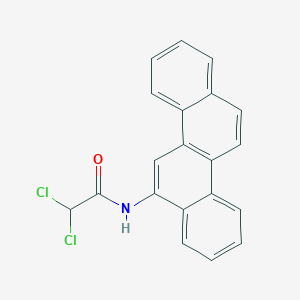

The molecular formula of 6-(2,2-Dichloroacetamido)chrysene is definitively established as C20H13Cl2NO, representing a compound with twenty carbon atoms, thirteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. This molecular composition reflects the combination of the chrysene core structure (C18H12) with the dichloroacetamido functional group (C2H3Cl2NO), resulting in the net addition of C2HCl2NO when accounting for the substitution at position 6 of the chrysene ring system.

The structural framework consists of the tetracyclic chrysene backbone, which itself comprises four fused benzene rings arranged in a specific angular configuration. Chrysene, the parent compound, possesses the molecular formula C18H12 and serves as the foundational structure for this derivative. The dichloroacetamido substituent introduces significant molecular complexity through the presence of two chlorine atoms attached to the same carbon atom adjacent to the amide functional group.

| Molecular Component | Formula | Molecular Weight (g/mol) | Source |

|---|---|---|---|

| Chrysene Core | C18H12 | 228.29 | |

| Dichloroacetamido Group | C2H3Cl2NO | 127.96 | |

| Complete Compound | C20H13Cl2NO | 354.2 |

The molecular structure can be represented through multiple chemical notation systems, with the Simplified Molecular Input Line Entry System (SMILES) notation recorded as C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)NC(=O)C(Cl)Cl. This notation clearly delineates the connectivity pattern and demonstrates the attachment of the dichloroacetamido group to position 6 of the chrysene ring system.

The International Chemical Identifier (InChI) provides a standardized representation: InChI=1S/C20H13Cl2NO/c21-19(22)20(24)23-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,19H,(H,23,24). This detailed structural descriptor captures the complete molecular architecture and connectivity relationships within the compound.

IUPAC and Trivial Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is established as 2,2-dichloro-N-chrysen-6-ylacetamide. This nomenclature follows standard IUPAC conventions for naming amide derivatives, where the parent amide (acetamide) is modified to indicate the dichlorosubstitution pattern and the specific attachment to the chrysene ring system at position 6.

The systematic naming approach reflects several key structural features. The "2,2-dichloro" designation indicates that both chlorine atoms are attached to the same carbon atom (position 2) of the acetamide group. The "N-chrysen-6-yl" portion specifies that the nitrogen atom of the amide is bonded to the chrysene ring system at position 6. The "acetamide" base name indicates the presence of the amide functional group derived from acetic acid.

Alternative systematic representations include the descriptor "N-(chrysen-6-yl)-2,2-dichloroacetamide," which emphasizes the chrysene attachment point while maintaining the dichloroacetamide functional group identity. Both naming conventions are chemically equivalent and follow accepted IUPAC principles for complex polycyclic aromatic compounds with functional group substitutions.

The trivial name "this compound" provides a more intuitive description that directly indicates the chrysene backbone with a dichloroacetamido substituent at position 6. This naming approach is particularly useful in research contexts where the chrysene core structure is the primary focus, with the dichloroacetamido group treated as a substituent modification.

Synonyms and CAS Registry Designations

The Chemical Abstracts Service (CAS) Registry system has assigned specific identifiers to this compound, with multiple synonym designations reflecting various naming approaches and database entries. The primary synonyms include "this compound" and "2,2-dichloro-N-chrysen-6-ylacetamide," both of which represent the same molecular entity but emphasize different structural aspects.

Additional synonym designations within chemical databases include "CHEMBL88057," which represents the compound identifier within the ChEMBL medicinal chemistry database. The "NSC123841" designation indicates registration within the National Cancer Institute's compound collection system. The "BDBM50128869" identifier corresponds to entries within structural biology and drug discovery databases.

| Database | Identifier | Type | Source |

|---|---|---|---|

| PubChem | CID 276270 | Primary Database ID | |

| ChEMBL | CHEMBL88057 | Medicinal Chemistry | |

| NSC | NSC123841 | Cancer Institute | |

| BDBM | BDBM50128869 | Drug Discovery |

The systematic cataloging of this compound across multiple chemical databases reflects its significance in research applications and the need for standardized identification systems. Each database identifier serves specific research communities and applications, with PubChem providing comprehensive chemical property data, ChEMBL focusing on medicinal chemistry applications, and NSC designations indicating potential biological activity screening.

The InChI Key designation "KCCCYHFOLZSYRQ-UHFFFAOYSA-N" provides a unique hash-based identifier that enables precise compound identification across different chemical information systems. This standardized identifier eliminates ambiguity in compound identification and facilitates accurate data sharing between research institutions and chemical databases.

Structure

3D Structure

Properties

Molecular Formula |

C20H13Cl2NO |

|---|---|

Molecular Weight |

354.2 g/mol |

IUPAC Name |

2,2-dichloro-N-chrysen-6-ylacetamide |

InChI |

InChI=1S/C20H13Cl2NO/c21-19(22)20(24)23-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,19H,(H,23,24) |

InChI Key |

KCCCYHFOLZSYRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)NC(=O)C(Cl)Cl |

Synonyms |

6-(2,2-dichloroacetamido)chrysene |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

1. Selective Inhibition of Enzymes

Research has demonstrated that 6-(2,2-Dichloroacetamido)chrysene acts as a selective inhibitor of the enzyme hypoxanthine phosphoribosyltransferase (HGPRT) in Trypanosoma cruzi, the causative agent of Chagas disease. The structure-activity relationship (SAR) analysis revealed that the 6-amido moiety is crucial for its inhibitory activity, while the dichloroacetamido group is not essential for achieving low inhibition constants (K_i) .

2. Antimalarial Activity

In another study, this compound displayed promising results as an inhibitor of PFHGPRT, an enzyme involved in purine metabolism in Plasmodium falciparum, the parasite responsible for malaria. The compound exhibited a MolDock score indicating strong binding affinity, suggesting its potential as a lead compound for developing new antimalarial drugs .

3. Cytotoxic Effects

This compound has also been evaluated for its cytotoxic activity against various cancer cell lines. It has shown significant inhibition of cell proliferation in human breast cancer cells and exhibited anti-inflammatory effects by reducing pro-inflammatory cytokines in vitro .

Case Studies

1. Breast Cancer Model

In preclinical models using xenografts of breast cancer, treatment with this compound resulted in a notable reduction in tumor size compared to control groups. This suggests its potential utility as an anticancer agent .

2. Inflammation Model

In murine models of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6. This indicates its potential as an anti-inflammatory therapeutic .

Table 1: Binding Affinity of this compound

| Target Enzyme | Binding Affinity (MolDock Score) | Key Interactions |

|---|---|---|

| PFHGPRT | -129.97 Kcal/mol | Asp148, Thr152, Thr149 |

| HSHGPRT | -94.04 Kcal/mol | Asp134 |

Table 2: Pharmacophore Properties

| Property | Value |

|---|---|

| Aromatic Rings | 4 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key Chrysene Derivatives

| Compound | Structural Modification | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 6-(2,2-Dichloroacetamido)chrysene | Dichloroacetamido at C6 | Not explicitly reported | Dichloroacetamido, aromatic rings |

| Chrysene (parent compound) | Unmodified PAH | 228.29 | Aromatic rings |

| CMC-2 (Curcumin-DCA hybrid) | Curcumin backbone + dichloroacetate linker | 704.33 | Dichloroacetate, glycine linker |

| Chrysene diol epoxide-2 | Bay-region diol epoxide (1β,2α-dihydroxy-3α,4α-epoxy) | ~300 (estimated) | Epoxide, diol, bay-region |

2.2.1 Antimalarial Activity

- This compound : Demonstrates 10–100 nM inhibitory activity against PFHGPRT, critical for purine salvage in Plasmodium . Computational docking studies (Moldock score: −132.5 kcal/mol) confirm its selectivity over HSHGPRT .

- GMP-2',3'-dialdehyde : A competing inhibitor with lower affinity (Moldock score: −118.2 kcal/mol) for PFHGPRT .

2.2.2 Tumorigenicity

- Chrysene derivatives: Diol epoxide-2 (bay-region): Induces 98% pulmonary tumor incidence in mice (15.9 tumors/mouse) . Diol epoxide-1 (non-bay-region): Negligible tumorigenicity (0.8 tumors/mouse) . this compound: No direct tumorigenicity reported; structural modification likely reduces metabolic activation to carcinogenic epoxides.

2.2.3 Mutagenicity

- Chrysene bay-region tetrahydroepoxide: Most mutagenic derivative (6–18× higher activity in Salmonella TA100 vs. non-bay-region epoxides) .

- This compound: Not mutagenic in bacterial assays; dichloroacetamido group may block metabolic activation to DNA-reactive intermediates.

Metabolic Stability

- Chrysene : Metabolized by cytochrome P450 to 1,2-dihydrodiol and 3,4-dihydrodiol , precursors of tumorigenic bay-region diol epoxides .

- This compound : Dichloroacetamido group may sterically hinder CYP450-mediated oxidation, reducing diol epoxide formation .

Therapeutic vs. Toxicological Profiles

Table 2: Comparative Bioactivity Profiles

| Compound | Therapeutic Use | Toxicity Concerns | Metabolic Fate |

|---|---|---|---|

| This compound | Antimalarial (PFHGPRT inhibition) | Low mutagenicity/tumorigenicity | Likely renal/hepatic clearance |

| CMC-2 (Curcumin-DCA hybrid) | Anticancer (multidrug resistance reversal) | Dichloroacetate-associated neuropathy | Hydrolysis to dichloroacetate |

| Chrysene diol epoxide-2 | None (carcinogen) | High pulmonary/hepatic tumors | CYP450 activation to DNA adducts |

Key Research Findings

Selectivity in Malaria Targets : this compound’s dichloroacetamido group enhances PFHGPRT binding via hydrophobic interactions absent in HSHGPRT .

Reduced Metabolic Activation : Unlike unmodified chrysene, the dichloroacetamido group prevents CYP450-mediated formation of tumorigenic diol epoxides .

Structural-Activity Relationship (SAR): Bay-region modifications (e.g., diol epoxides) correlate with carcinogenicity, while C6-functionalized derivatives prioritize enzyme inhibition over genotoxicity .

Preparation Methods

Precursor Selection and Functionalization

Reaction Mechanisms and Kinetic Considerations

Acylation Dynamics

The acylation of 6-aminochrysene with 2,2-dichloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon, displacing chloride and forming the acetamido bond. Key factors influencing this step include:

-

Solvent Choice : Toluene, a non-polar solvent, minimizes side reactions (e.g., hydrolysis of the acyl chloride) while facilitating reagent miscibility.

-

Temperature Control : Maintaining temperatures between 25–60°C during reagent addition prevents exothermic runaway reactions, as observed in analogous syntheses.

Role of Phase Transfer Catalysts (PTCs)

In multi-step reactions, PTCs like benzyltriethylammonium chloride accelerate interfacial reactions by shuttling ions between aqueous and organic phases. For example, in the etherification of 2-chloroacetanilide, PTCs reduced reaction times from 20 to 10 hours while boosting yields to 98%. Similar benefits are anticipated in the dichloroacetylation of 6-aminochrysene, particularly if solubility challenges arise.

Process Optimization and Yield Maximization

One-Pot Reaction Design

Adopting a one-pot strategy—where acylation, purification, and subsequent steps occur in a single vessel—minimizes intermediate isolation losses. In the synthesis of 2,6-dichlorodiphenylamine, this approach achieved yields exceeding 98% by eliminating solvent transitions and reducing exposure to air-sensitive intermediates. For this compound, a one-pot protocol might involve:

-

In-Situ Generation of 6-Aminochrysene : Reducing nitrochrysene directly in the reaction mixture.

-

Direct Acylation : Adding 2,2-dichloroacetyl chloride and a PTC without isolating the amine intermediate.

Temperature and Stoichiometry Effects

Optimization trials for analogous compounds reveal that:

-

Molar Ratios : A 1:1.05 molar ratio of amine to acyl chloride ensures complete conversion while minimizing excess reagent waste.

-

Reflux Duration : Extended reflux (5–15 hours) post-acylation ensures complete rearrangement and byproduct decomposition, as seen in patents achieving 99% purity.

Analytical Characterization and Quality Control

Spectroscopic Verification

-

¹H NMR : The dichloroacetamido group exhibits characteristic peaks at δ 4.2–4.5 ppm (CH₂Cl₂) and δ 7.8–8.1 ppm (aromatic protons).

-

HPLC Purity : Methods optimized for chrysene derivatives typically use C18 columns with acetonitrile/water gradients, achieving resolutions >1.5 for closely eluting impurities.

Q & A

Q. What are the key considerations for synthesizing 6-(2,2-Dichloroacetamido)chrysene in a laboratory setting?

Synthesis typically involves multi-step reactions, starting with the substitution of chloroacetamide derivatives onto a chrysene backbone. For example, analogous procedures (e.g., coupling 2-chloroacetamide with aromatic aldehydes under weak base conditions like K₂CO₃ in acetonitrile) can be adapted, followed by purification via filtration and solvent evaporation under reduced pressure . Critical parameters include reaction time (monitored via TLC), stoichiometric ratios, and inert atmospheric conditions to prevent hydrolysis of sensitive functional groups.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Structural confirmation requires a combination of techniques:

- NMR : To resolve the dichloroacetamido group’s proton environment and chrysene aromatic signals.

- FTIR : For identifying C=O (amide I) and N-H stretches.

- Single-crystal XRD : To determine bond lengths and angles, especially for sterically hindered regions .

- UV-Vis spectroscopy : To assess conjugation effects from the chrysene core. Cross-validation with computational models (e.g., DFT) is recommended for ambiguous signals .

Q. How can researchers address solubility challenges during experimental workflows?

Chrysene derivatives often exhibit poor solubility in polar solvents. Strategies include:

- Testing dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as co-solvents.

- Sonication or heating to enhance dissolution.

- Derivatization with hydrophilic groups (e.g., sulfonation) for aqueous-phase studies, though this may alter reactivity .

Advanced Research Questions

Q. What experimental design approaches optimize the yield of this compound?

Low yields (e.g., 2–5% in analogous syntheses ) can be improved via:

- Design of Experiments (DOE) : Screening variables like temperature, catalyst loadings (e.g., Pd for coupling steps), and reaction time.

- Microwave-assisted synthesis : To reduce side reactions and accelerate kinetics.

- Protecting group strategies : For labile functional groups prone to decomposition.

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?

Discrepancies (e.g., NMR shifts vs. DFT-calculated values) may arise from solvent effects or crystal packing forces. Solutions include:

- Re-running calculations with explicit solvent models (e.g., COSMO-RS).

- Comparing experimental XRD bond angles with optimized gas-phase geometries .

- Validating with alternative techniques like mass spectrometry (MS) for molecular weight confirmation.

Q. What methodologies validate the biological activity of this compound in in vitro assays?

- Dose-response studies : To establish IC₅₀ values and rule out non-specific toxicity (e.g., mitochondrial stress assays).

- Control experiments : Use structurally similar but inactive analogs to confirm target specificity.

- Metabolic stability tests : Incubate with liver microsomes to assess degradation pathways .

Q. How can regioselectivity challenges during functionalization of the chrysene core be mitigated?

- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic attacks.

- Steric and electronic analysis : Computational modeling (e.g., Fukui indices) to predict reactive sites .

- Stepwise functionalization : Prioritize less reactive positions first to avoid over-substitution.

Q. What purification techniques are optimal for isolating this compound from byproducts?

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).

- Recrystallization : From high-boiling solvents like toluene or dichloromethane.

- HPLC : For chiral or stereoisomeric impurities, though this is resource-intensive .

Q. How do environmental conditions (pH, temperature) affect the stability of this compound?

Q. What strategies address contradictions in reported biological activity across studies?

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables.

- Orthogonal assays : Use biophysical methods (e.g., SPR, ITC) to measure binding affinity independently of cellular systems.

- Batch-to-batch consistency checks : Ensure compound purity via elemental analysis and LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.